molecular formula C8H8N4O3 B5803500 methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate

methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate

Cat. No. B5803500
M. Wt: 208.17 g/mol
InChI Key: NTCYFUKGWYZZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate, also known as Methyl AMO-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of the nitric oxide (NO) donor, 3-morpholinosydnonimine (SIN-1), and is known to have a high potency in releasing NO.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate and its derivatives have been explored for their chemical properties and synthesis processes. Kumar and Mashelker (2007) discuss the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing this moiety, highlighting its potential for better hypertensive activity (Kumar & Mashelker, 2007). Similarly, Verdecia et al. (1996) elaborate on the synthesis of related compounds, underscoring their significance in medicinal chemistry (Verdecia et al., 1996).

Potential in High-Energy Materials

Gao et al. (2021) focus on derivatives of this compound for their application in high-energy materials. They emphasize the compounds' large positive heats of formation and superior detonation properties compared to conventional explosives (Gao et al., 2021).

Antiviral Activity

Exploring the antiviral potential, Boros et al. (2006) describe the synthesis of derivatives of this compound and their sub-micromolar enzyme inhibition activity against HIV integrase (Boros et al., 2006).

Antibacterial Properties

Maqbool et al. (2014) investigated the antibacterial activities of some derivatives, finding several compounds to be effective antibacterial agents (Maqbool et al., 2014).

Applications in Energetic Materials

Ma et al. (2018) synthesized a fused, tricyclic pyridine-based energetic material incorporating this structure, noting its high density and good detonation properties (Ma et al., 2018).

properties

IUPAC Name

methyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-3-4(8(13)14-2)5(9)6-7(10-3)12-15-11-6/h9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCYFUKGWYZZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NON=C2C(=C1C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 2
methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 3
methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 4
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methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 5
methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 6
methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate

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